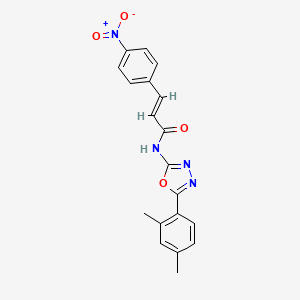![molecular formula C17H16ClNO3S B2857035 2-[(4-chlorophenyl)sulfonyl]-4-phenyl-3-butenal O-methyloxime CAS No. 338777-81-4](/img/structure/B2857035.png)
2-[(4-chlorophenyl)sulfonyl]-4-phenyl-3-butenal O-methyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-chlorophenyl)sulfonyl]-4-phenyl-3-butenal O-methyloxime” is a chemical compound with the molecular formula C17H16ClNO3S and a molecular weight of 349.83. It is offered by various suppliers for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound”, such as its melting point, boiling point, and density, are not explicitly mentioned in the sources I found . More detailed information would likely require experimental data or access to specialized databases.Aplicaciones Científicas De Investigación
4-CPBM has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including β-lactam antibiotics, β-lactamase inhibitors, and other biologically active compounds. In addition, 4-CPBM has been studied for its potential applications in biochemical and physiological research.
Mecanismo De Acción
4-CPBM has been shown to act as an inhibitor of the enzyme β-lactamase. This enzyme is responsible for the breakdown of β-lactam antibiotics, which are used to treat bacterial infections. By inhibiting the activity of β-lactamase, 4-CPBM can help to increase the effectiveness of β-lactam antibiotics.
Biochemical and Physiological Effects
4-CPBM has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of β-lactamase, which can help to increase the effectiveness of β-lactam antibiotics. In addition, 4-CPBM has been studied for its potential to induce apoptosis in cancer cells. It has also been studied for its potential to inhibit the growth of bacteria and fungi, as well as its potential to act as an antioxidant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-CPBM has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available. In addition, it is relatively easy to synthesize, and it is relatively stable. However, there are some limitations to its use. For example, it is not soluble in water, and it is not very soluble in organic solvents.
Direcciones Futuras
There are a variety of potential future directions for research into 4-CPBM. For example, further studies could be conducted to investigate its potential applications in biochemical and physiological research. In addition, further studies could be conducted to investigate its potential to induce apoptosis in cancer cells, as well as its potential to inhibit the growth of bacteria and fungi. Furthermore, further studies could be conducted to investigate its potential to act as an antioxidant. Finally, further studies could be conducted to investigate its potential to be used as a reagent in the synthesis of other compounds.
Métodos De Síntesis
4-CPBM can be synthesized from 4-chlorophenylsulfonyl butenal, which can be obtained from the reaction of 4-chlorobenzaldehyde and chlorosulfonic acid. The 4-chlorophenylsulfonyl butenal is then reacted with sodium methoxide in methanol, forming 4-CPBM as a white solid. This reaction is typically performed under reflux conditions, with a yield of around 95%.
Propiedades
IUPAC Name |
(Z,E)-2-(4-chlorophenyl)sulfonyl-N-methoxy-4-phenylbut-3-en-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c1-22-19-13-17(10-7-14-5-3-2-4-6-14)23(20,21)16-11-8-15(18)9-12-16/h2-13,17H,1H3/b10-7+,19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCPZAOEDBBJRU-FWANDEGBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(C=CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C(/C=C/C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine](/img/structure/B2856952.png)
![6-fluoro-N-{2-[(quinazolin-4-yl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2856954.png)
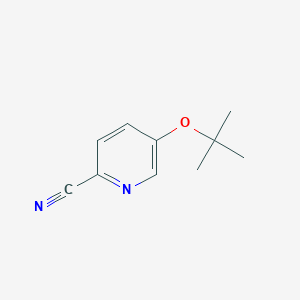
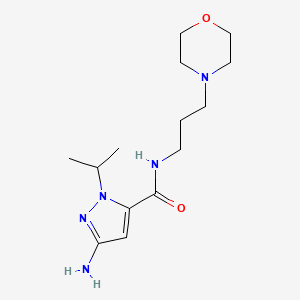
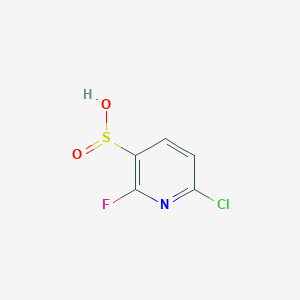
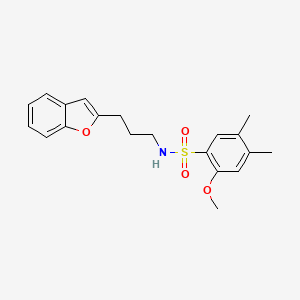
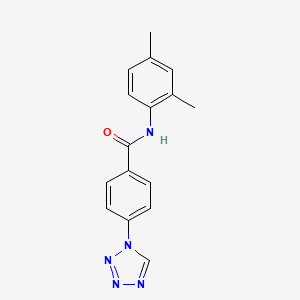

![N-phenethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2856965.png)

![5-[(4-Butyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2856969.png)
![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2856973.png)
![2-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2856974.png)
